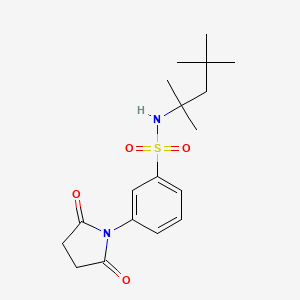
3-(4-benzoyl-1-piperazinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione
Übersicht
Beschreibung
3-(4-benzoyl-1-piperazinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione, also known as BZP, is a synthetic chemical compound that belongs to the class of piperazines. BZP is a psychoactive drug that stimulates the central nervous system, and it has been used as a recreational drug due to its euphoric effects. However, BZP has also been studied for its potential therapeutic applications in scientific research.
Wirkmechanismus
3-(4-benzoyl-1-piperazinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione acts as a dopamine and serotonin releaser, which means that it increases the levels of these neurotransmitters in the brain. This leads to the stimulation of the central nervous system, resulting in increased energy levels, euphoria, and heightened sensory perception.
Biochemical and Physiological Effects:
3-(4-benzoyl-1-piperazinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione has been found to have both biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature, as well as cause pupil dilation and increased sweating. 3-(4-benzoyl-1-piperazinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione has also been found to have an effect on the immune system, with studies showing that it can modulate the function of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-benzoyl-1-piperazinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione has several advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive compound to synthesize, making it accessible for researchers. Additionally, its effects on the central nervous system are well-documented, making it a useful tool for studying the brain and behavior. However, 3-(4-benzoyl-1-piperazinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione's potential for abuse and its status as a controlled substance may limit its use in certain lab settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-benzoyl-1-piperazinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and depression. Additionally, further studies could be conducted to explore the effects of 3-(4-benzoyl-1-piperazinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione on the immune system and its potential as an immunomodulatory agent. Finally, research could be conducted to investigate the potential risks and benefits of 3-(4-benzoyl-1-piperazinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione use in humans, with the goal of developing safe and effective therapeutic applications.
Wissenschaftliche Forschungsanwendungen
3-(4-benzoyl-1-piperazinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione has been studied for its potential therapeutic applications in scientific research. It has been found to have an affinity for the serotonin and dopamine receptors in the brain, which may make it useful in the treatment of certain neurological disorders such as Parkinson's disease, depression, and anxiety.
Eigenschaften
IUPAC Name |
3-(4-benzoylpiperazin-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-29-18-9-5-8-17(14-18)25-20(26)15-19(22(25)28)23-10-12-24(13-11-23)21(27)16-6-3-2-4-7-16/h2-9,14,19H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLJCCOOKDPERO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-benzodioxole-5-carbaldehyde [4-(benzylamino)-6-(tert-butylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3875687.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-(4-hydroxy-3-iodo-5-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875699.png)
![ethyl 2-(4-bromobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875708.png)
![ethyl 2-{[(acetylamino)carbonothioyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B3875712.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875713.png)
![benzyl 3-{[(2,6-dimethylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B3875719.png)


![ethyl 4-(1,7-dimethyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3875734.png)
![ethyl 2-(5-bromo-2-hydroxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875747.png)

![2-{1-(2-methylbenzyl)-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B3875759.png)
![4-methyl-N-{4-[3-(3-pyridinyl)acryloyl]phenyl}benzamide](/img/structure/B3875760.png)
